molecular formula C13H10N2 B12921272 6-Phenyl-1H-benzimidazole CAS No. 90463-26-6

6-Phenyl-1H-benzimidazole

Cat. No.: B12921272
CAS No.: 90463-26-6
M. Wt: 194.23 g/mol
InChI Key: FRENWXHQIOTWRD-UHFFFAOYSA-N
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Description

6-Phenyl-1H-benzimidazole: is a heterocyclic compound with a benzimidazole core It consists of a fused benzene ring and an imidazole ring

    Chemical Formula: CHN

    Structure: !this compound

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of 6-Phenyl-1H-benzimidazole. One common method involves the condensation of o-phenylenediamine with benzaldehyde under mild conditions. Sodium metabisulfite serves as an oxidation agent, yielding the desired compound .

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions and purification steps ensures high yield and efficiency.

Chemical Reactions Analysis

6-Phenyl-1H-benzimidazole participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions.

    Reduction: Reduction processes are also feasible.

    Substitution: Substituent groups can be introduced.

    Common Reagents: Reagents like acids, bases, and metal catalysts play a role.

    Major Products: The products formed depend on reaction conditions and substituents.

Scientific Research Applications

This versatile compound finds applications across disciplines:

    Medicine: It exhibits antimicrobial, anti-inflammatory, and antitumor properties.

    Chemistry: Used as a building block in drug synthesis.

    Biology: Relevant in studies involving DNA and histidine.

    Industry: Employed in the synthesis of various pharmaceuticals.

Mechanism of Action

The exact mechanism by which 6-Phenyl-1H-benzimidazole exerts its effects depends on its specific application. It may interact with molecular targets or modulate cellular pathways.

Comparison with Similar Compounds

While 6-Phenyl-1H-benzimidazole is unique due to its phenyl substitution, it shares similarities with other benzimidazole derivatives. Notable compounds include clemizole, astemizole, and ornidazole .

Properties

CAS No.

90463-26-6

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

6-phenyl-1H-benzimidazole

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-12-13(8-11)15-9-14-12/h1-9H,(H,14,15)

InChI Key

FRENWXHQIOTWRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

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